(S)-4-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid
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Overview
Description
(S)-4-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid is a chiral compound with a furan ring structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound’s structure includes an amino group, a carboxyl group, and a furan ring, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral catalysts to promote the formation of the (S)-enantiomer. The reaction conditions often include controlled temperatures and pH levels to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(S)-4-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential role in biological processes and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s unique properties make it suitable for various industrial applications, such as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-4-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- ®-4-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid
- 5-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid
- 4-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid
Uniqueness
(S)-4-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both amino and carboxyl groups on the furan ring
Properties
Molecular Formula |
C8H9NO5 |
---|---|
Molecular Weight |
199.16 g/mol |
IUPAC Name |
4-[(2S)-2-amino-2-carboxyethyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO5/c9-5(7(10)11)1-4-2-6(8(12)13)14-3-4/h2-3,5H,1,9H2,(H,10,11)(H,12,13)/t5-/m0/s1 |
InChI Key |
WFGBDUXGLUDYNU-YFKPBYRVSA-N |
Isomeric SMILES |
C1=C(OC=C1C[C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
C1=C(OC=C1CC(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
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